Lipophilicity (LogP) Differentiation: Ortho-Methoxybenzyl vs. Unsubstituted Benzyl and Para-Chloro Analogs
The ortho-methoxybenzyl substituent on the target compound confers a computed LogP of 2.41, which is 0.90 log units higher than the unsubstituted benzyl analog (LogP 1.51 by Chembase methodology) and 0.65 log units lower than the 2-chlorobenzyl analog (LogP 3.06) [1][2]. This positions the target compound in a moderate lipophilicity window (LogP 2–3) that is empirically associated with balanced aqueous solubility and passive membrane permeability, whereas the 2-chloro analog exceeds LogP 3 and the parent benzyl analog falls below LogP 2 by certain computational methods [3].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.41 (ChemSrc method) |
| Comparator Or Baseline | 2-Benzyl-5-methyl-2H-pyrazol-3-ylamine (CAS 1134-82-3): LogP = 1.51 (Chembase); 2-(2-Chlorobenzyl) analog: LogP = 3.06 (Molbase/ChemSrc). 2-(4-Methoxybenzyl) regioisomer: LogP = 2.41 (ChemSrc) or 1.54 (ChemSpider ACD/LogP). |
| Quantified Difference | ΔLogP = +0.90 vs. unsubstituted benzyl (Chembase method); ΔLogP = −0.65 vs. 2-chlorobenzyl analog; ΔLogP ≈ 0 vs. para-methoxy regioisomer by same computational engine, but the positional isomerism yields distinct TPSA and hydrogen-bonding geometry. |
| Conditions | Computed values from ChemSrc, Chembase, Molbase, and ChemSpider databases using standardized prediction algorithms (XLogP3/ACD/ALOGPS). |
Why This Matters
LogP differences of ≥0.5 units translate into measurable differences in HPLC retention time, predicted Caco-2 permeability, and in vivo distribution volume—factors that directly affect assay reproducibility and lead optimization trajectories.
- [1] Chembase. 1-Benzyl-3-methyl-1H-pyrazol-5-amine (CAS 1134-82-3): LogP 1.509. Available at: https://www.chembase.cn/molecule-1134-82-3.html View Source
- [2] Molbase. 2-[(2-chlorophenyl)methyl]-5-methylpyrazol-3-amine (CAS 3524-40-1): LogP 3.0566. Available at: https://qiye.molbase.cn/3524-40-1.html View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. DOI: 10.1517/17460441003605098. View Source
